N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
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Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a benzo[d]oxazole group, which may contribute to its interaction with various biological targets. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and cytotoxicity.
Structural Characteristics
The compound's structure is characterized by:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- But-2-yn-1-yl linker : Provides flexibility that may influence the compound's binding affinity to target proteins.
- Benzo[d]oxazole group : Potentially involved in interactions with enzymes or receptors.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
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In vitro Studies : Compounds with similar structural features have been tested against various cancer cell lines. For example, derivatives containing the benzo[d][1,3]dioxole unit demonstrated cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. Notably, some derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .
Compound IC50 (HepG2) IC50 (HCT116) IC50 (MCF7) Doxorubicin 7.46 µM 8.29 µM 4.56 µM Test Compound A 2.38 µM 1.54 µM 4.52 µM - Mechanisms of Action : The anticancer mechanisms of these compounds often involve:
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for several enzymes involved in critical biological processes:
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Alpha-Amylase Inhibition : Compounds related to the benzo[d][1,3]dioxole structure have been shown to inhibit α-amylase effectively, which is crucial for carbohydrate metabolism. For instance, certain derivatives exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase .
Compound IC50 (α-Amylase) Compound IIa 0.85 µM Compound IIc 0.68 µM
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that while these compounds exhibit significant activity against cancer cell lines, they show low toxicity towards normal cells:
- Selectivity Index : Many compounds displayed IC50 values greater than 150 µM against normal cell lines, indicating a favorable safety profile .
Case Studies
Several studies have provided insights into the biological activities of compounds within this class:
- Study on Thiourea Derivatives : Research involving thiourea derivatives containing benzo[d][1,3]dioxole moieties showed promising results in terms of anticancer efficacy and selectivity towards cancer cells over normal cells .
- Antidiabetic Potential : Some derivatives were evaluated for their antidiabetic effects in vivo using diabetic mouse models, revealing significant reductions in blood glucose levels alongside low cytotoxicity .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c23-19(12-28-20-22-15-5-1-2-6-16(15)27-20)21-9-3-4-10-24-14-7-8-17-18(11-14)26-13-25-17/h1-2,5-8,11H,9-10,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCZYYNOLOYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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